4(3H)-Quinazolinone, 3-(4-methoxyphenyl)-2-phenyl- is a compound belonging to the quinazolinone family, which is characterized by a fused bicyclic structure containing a benzene ring and a pyrimidine ring. Quinazolinones are of significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The specific compound in question features a methoxy group at the para position of the phenyl ring, which may influence its pharmacological profile.
This compound can be synthesized via various methods reported in the literature, particularly focusing on reactions involving 2-amino-N-methoxybenzamides and aldehydes. The synthesis methodologies often utilize acid-promoted cyclocondensation techniques or other catalytic approaches to achieve high yields of the desired quinazolinone derivatives .
4(3H)-Quinazolinone, 3-(4-methoxyphenyl)-2-phenyl- is classified as an organic heterocyclic compound. It falls under the category of quinazolinones, which are recognized for their potential therapeutic applications in treating various diseases.
The synthesis of 4(3H)-quinazolinones typically involves multiple steps. A common approach includes:
The reaction conditions often include heating in solvents like acetic acid or dimethylformamide, sometimes employing catalysts such as copper salts to enhance yields and selectivity. The progress of reactions can be monitored using techniques like thin-layer chromatography (TLC) and the final products are typically characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
The molecular structure of 4(3H)-quinazolinone, 3-(4-methoxyphenyl)-2-phenyl- consists of a quinazolinone core with specific substituents that influence its chemical behavior:
The molecular formula for this compound is , with a molecular weight of approximately 253.30 g/mol. The structural representation can be visualized through computational modeling or drawing software that illustrates bond angles and spatial arrangements .
4(3H)-quinazolinone derivatives participate in various chemical reactions due to their electrophilic nature:
The reactivity of these compounds can be influenced by the nature of substituents on the phenyl rings. For instance, electron-donating groups like methoxy enhance nucleophilicity, while electron-withdrawing groups may stabilize certain reaction intermediates .
The mechanism of action for compounds like 4(3H)-quinazolinone involves their interaction with biological targets:
Studies have shown that modifications on the quinazolinone scaffold can significantly affect binding affinity and specificity towards targets involved in cancer progression and inflammation .
Relevant data from spectroscopic analyses (NMR, IR) confirm the presence of characteristic functional groups associated with quinazolinones .
4(3H)-quinazolinone derivatives have several applications in scientific research:
The molecular architecture of 3-(4-methoxyphenyl)-2-phenylquinazolin-4(3H)-one (C~21~H~16~N~2~O~2~) establishes critical structure-activity relationship foundations. Positional isomerism and electronic distribution patterns dictate its pharmacodynamic behavior:
Table 1: Molecular Attributes of 3-(4-Methoxyphenyl)-2-phenylquinazolin-4(3H)-one
| Attribute | Specification | Structural Significance |
|---|---|---|
| Core Structure | Quinazolin-4(3H)-one fused ring system | Planar configuration enabling DNA intercalation |
| Position 2 Substituent | Phenyl group | Hydrophobic pocket interaction domain |
| Position 3 Substituent | 4-Methoxyphenyl group | Electron-donating capacity enhancing DNA binding |
| Molecular Formula | C~21~H~16~N~2~O~2~ | Molecular weight: 328.37 g/mol |
| Hydrogen Bond Acceptors | 4 (2 ring nitrogens, 2 carbonyl oxygens) | Biomolecular recognition sites |
| Torsional Flexibility | Restricted rotation at C2-N3 and C3-N bonds | Conformational constraint for target complementarity |
Crystallographic analyses reveal non-coplanar orientation between the 2-phenyl and 4-methoxyphenyl groups relative to the quinazolinone plane, with dihedral angles measuring 42.5° and 38.7° respectively. This orthogonal disposition creates a three-dimensional topology essential for binding asymmetric enzyme pockets. The methoxy group adopts an almost coplanar arrangement with its attached phenyl ring (torsion angle < 5°), maximizing resonance effects and enhancing electron donation to the quinazolinone core. The carbonyl at C4 and N1 positions serve as hydrogen bond acceptors, while the N3-H functions as a hydrogen bond donor in unsubstituted analogues, though this proton is replaced by the 4-methoxyphenyl group in the specific compound under discussion [1] [6] [10].
Synthetic accessibility follows well-established routes:
The strategic incorporation of ortho-disubstituted phenyl groups at positions 2 and 3 creates synergistic pharmacophoric elements that dramatically enhance target affinity and selectivity:
Resists metabolic deactivation at the ortho-position compared to smaller alkyl substituents
3-(4-Methoxyphenyl) Group:
Table 2: Electronic and Bioactivity Contributions of Substituents
| Pharmacophore Element | Electronic Effect | Target Interaction Profile | Biological Impact |
|---|---|---|---|
| 2-Phenyl Group | Moderate π-acceptor | Hydrophobic pocket occupation | Enhanced kinase inhibition (IC~50~ ↓ 5.8-fold vs H) |
| 4-Methoxy Group | Strong +R donor | Hydrogen bond acceptor | Increased DNA gyrase binding (ΔG = -2.3 kcal/mol) |
| N3-Aryl Linkage | Conjugation extension | π-Stacking with aromatic residues | Antiproliferative activity ↑ 32-fold vs alkyl analogues |
| C4 Carbonyl | Hydrogen bond acceptor | Active site anchoring | Essential for EGFR TK inhibition (K~d~ = 18 nM) |
In antitumor applications, this substitution pattern demonstrates remarkable potency against gastric carcinoma MGC-803 cells (IC~50~ = 0.85 μM) through dual mechanisms: inducing G2/M phase arrest (87% cell accumulation at 1μM) and activating intrinsic apoptosis via Bax/Bcl-2 ratio modulation (4.7-fold increase). The molecular hybridization approach combines the DNA-intercalating capacity of the quinazolinone core with the topoisomerase II inhibition propensity of the para-methoxyaryl group, creating synergistic cytotoxicity. Against microbial targets, these substituents enable potent DNA gyrase inhibition (IC~50~ = 3.19-4.17 μM against E. coli gyrase) through competitive binding at the ATPase domain, with the methoxy group specifically interacting with Asn46 and Asp73 residues in the GyrB subunit [3] [5] [6].
The therapeutic evolution of quinazolinones demonstrates continuous scaffold optimization from natural product derivatives to targeted therapeutics:
Empirical structure-activity exploration without target identification
First-Generation Targeted Agents (1990s-2010s):
Discovery of quinazolinone DNA gyrase inhibitors (e.g., compound I with MIC = 0.016–0.125 μg/mL)
Contemporary Innovations (2020-Present):
Table 3: Historical Milestones in Quinazolinone Therapeutics
| Time Period | Representative Agent | Therapeutic Application | Structural Innovation |
|---|---|---|---|
| 1950-1980 | Febrifugine analogues | Antimalarial | 3-(1,2,3,4-Tetrahydroquinazolin-2-yl)piperidines |
| 1990-2010 | Gefitinib | EGFR-targeted oncology | 4-(3'-Chloro-4'-fluoroanilino)-6,7-dimethoxyquinazoline |
| 2010-2020 | Halofuginone | Fibrosis/oncology | 7-Bromo-6-chloro-3-(3-chloro-4-methoxyphenyl) derivative |
| 2020-Present | 3-(4-Methoxyphenyl)-2-phenyl derivatives | Broad-spectrum oncology/DNA gyrase inhibition | Molecular hybridization with chalcone/pyrazole |
The specific compound 3-(4-methoxyphenyl)-2-phenylquinazolin-4(3H)-one represents the current paradigm in quinazolinone development through its multifunctional design. Recent preclinical studies demonstrate its superiority over 5-fluorouracil in xenograft models, reducing tumor volume by 68% without body weight loss – addressing the critical toxicity limitations of earlier chemotherapeutics. The compound's nanomolar potency against MGC-803 gastric cancer cells (0.85 μM) with 32-fold selectivity over normal GES-1 cells exemplifies the therapeutic index improvements achievable through rational substituent optimization. Contemporary synthetic approaches now enable efficient incorporation of diverse pharmacophores at C2 and N3 positions, including hydrazone (4a-f) and pyrazole (5a-d) moieties, significantly expanding the antimicrobial and antitumor profiles beyond first-generation compounds [3] [6] [9].
CAS No.: 152405-02-2
CAS No.:
CAS No.: 479407-07-3
CAS No.: